Cas no 2227910-62-3 (rac-(1R,3R)-2,2-dimethyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)cyclopropylmethanamine)

rac-(1R,3R)-2,2-dimethyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)cyclopropylmethanamine structure
2227910-62-3 structure
商品名:rac-(1R,3R)-2,2-dimethyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)cyclopropylmethanamine
CAS番号:2227910-62-3
MF:C14H21NS
メガワット:235.388242483139
CID:6084982
PubChem ID:165850079

rac-(1R,3R)-2,2-dimethyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)cyclopropylmethanamine 化学的及び物理的性質

名前と識別子

    • rac-(1R,3R)-2,2-dimethyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)cyclopropylmethanamine
    • rac-[(1R,3R)-2,2-dimethyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)cyclopropyl]methanamine
    • EN300-1767528
    • 2227910-62-3
    • インチ: 1S/C14H21NS/c1-14(2)11(7-15)13(14)10-8-16-12-6-4-3-5-9(10)12/h8,11,13H,3-7,15H2,1-2H3/t11-,13-/m0/s1
    • InChIKey: NILVMPSMTHEUKM-AAEUAGOBSA-N
    • ほほえんだ: S1C2CCCCC=2C(=C1)[C@H]1[C@H](CN)C1(C)C

計算された属性

  • せいみつぶんしりょう: 235.13947085g/mol
  • どういたいしつりょう: 235.13947085g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 276
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 54.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.2

rac-(1R,3R)-2,2-dimethyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)cyclopropylmethanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1767528-0.1g
rac-[(1R,3R)-2,2-dimethyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)cyclopropyl]methanamine
2227910-62-3
0.1g
$1508.0 2023-09-20
Enamine
EN300-1767528-0.25g
rac-[(1R,3R)-2,2-dimethyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)cyclopropyl]methanamine
2227910-62-3
0.25g
$1577.0 2023-09-20
Enamine
EN300-1767528-5g
rac-[(1R,3R)-2,2-dimethyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)cyclopropyl]methanamine
2227910-62-3
5g
$4972.0 2023-09-20
Enamine
EN300-1767528-0.05g
rac-[(1R,3R)-2,2-dimethyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)cyclopropyl]methanamine
2227910-62-3
0.05g
$1440.0 2023-09-20
Enamine
EN300-1767528-0.5g
rac-[(1R,3R)-2,2-dimethyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)cyclopropyl]methanamine
2227910-62-3
0.5g
$1646.0 2023-09-20
Enamine
EN300-1767528-2.5g
rac-[(1R,3R)-2,2-dimethyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)cyclopropyl]methanamine
2227910-62-3
2.5g
$3362.0 2023-09-20
Enamine
EN300-1767528-5.0g
rac-[(1R,3R)-2,2-dimethyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)cyclopropyl]methanamine
2227910-62-3
5g
$4972.0 2023-05-27
Enamine
EN300-1767528-10.0g
rac-[(1R,3R)-2,2-dimethyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)cyclopropyl]methanamine
2227910-62-3
10g
$7373.0 2023-05-27
Enamine
EN300-1767528-1.0g
rac-[(1R,3R)-2,2-dimethyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)cyclopropyl]methanamine
2227910-62-3
1g
$1714.0 2023-05-27
Enamine
EN300-1767528-10g
rac-[(1R,3R)-2,2-dimethyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)cyclopropyl]methanamine
2227910-62-3
10g
$7373.0 2023-09-20

rac-(1R,3R)-2,2-dimethyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)cyclopropylmethanamine 関連文献

rac-(1R,3R)-2,2-dimethyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)cyclopropylmethanamineに関する追加情報

Introduction to rac-(1R,3R)-2,2-dimethyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)cyclopropylmethanamine (CAS No. 2227910-62-3)

Rac-(1R,3R)-2,2-dimethyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)cyclopropylmethanamine (CAS No. 2227910-62-3) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of cyclopropylamines and features a complex bicyclic system with a tetrahydrobenzothiophene moiety. The racemic nature of this compound suggests the presence of two enantiomers, which can have distinct biological activities and pharmacological profiles.

The chemical structure of rac-(1R,3R)-2,2-dimethyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)cyclopropylmethanamine is characterized by a cyclopropyl ring substituted with a 4,5,6,7-tetrahydrobenzothiophene group and two methyl groups. The cyclopropyl ring is known for its high reactivity due to the strain induced by the three-membered ring. The tetrahydrobenzothiophene moiety adds complexity and stability to the molecule, making it an interesting candidate for various biological studies.

Recent research has focused on the potential therapeutic applications of rac-(1R,3R)-2,2-dimethyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)cyclopropylmethanamine. Studies have shown that this compound exhibits potent activity against various biological targets. For instance, it has been investigated for its anti-inflammatory properties and its ability to modulate specific receptors involved in pain signaling pathways. These findings suggest that rac-(1R,3R)-2,2-dimethyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)cyclopropylmethanamine could be a valuable lead compound for the development of new analgesic agents.

In addition to its anti-inflammatory and analgesic properties, rac-(1R,3R)-2,2-dimethyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)cyclopropylmethanamine has also been studied for its potential neuroprotective effects. Research has indicated that this compound can protect neurons from oxidative stress and other forms of cellular damage. This property makes it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The pharmacokinetic profile of rac-(1R,3R)-2,2-dimethyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)cyclopropylmethanamine has also been extensively studied. Preclinical data suggest that it has favorable absorption and distribution characteristics. The compound is rapidly absorbed following oral administration and exhibits good bioavailability. Its metabolism primarily occurs in the liver through cytochrome P450 enzymes. The elimination half-life is moderate, allowing for once or twice daily dosing regimens in clinical settings.

Clinical trials are currently underway to evaluate the safety and efficacy of rac-(1R,3R)-2,2-dimethyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)cyclopropylmethanamine. Early results from phase I trials have shown that the compound is well-tolerated at therapeutic doses with minimal adverse effects. Phase II trials are focusing on specific indications such as chronic pain management and neurodegenerative disorders.

The development of enantiomerically pure forms of (1R,3R)-2,2-dimethyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)cyclopropylmethanamine is an active area of research. Enantiomeric separation techniques such as chiral chromatography are being employed to isolate the individual enantiomers. Preliminary studies suggest that one enantiomer may exhibit superior pharmacological activity compared to the racemic mixture or the other enantiomer.

In conclusion, rac-(1R,3R)-2,2-dimethyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)cyclopropylmethanamine (CAS No. 2227910-62-3) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing studies will continue to elucidate its full potential in treating various medical conditions.

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